molecular formula C8H13F3N2O B1438081 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide CAS No. 1050885-44-3

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide

Cat. No.: B1438081
CAS No.: 1050885-44-3
M. Wt: 210.2 g/mol
InChI Key: FFUOMOJGJGMBKD-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide is a chemical compound with the molecular formula C8H13F3N2O and a molecular weight of 210.2 g/mol . This compound is characterized by the presence of a trifluoroethyl group attached to a piperidine ring, which is further substituted with a carboxamide group. The trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide has diverse applications in scientific research, including:

Biochemical Analysis

Biochemical Properties

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteomics research proteins . The nature of these interactions involves binding to specific sites on the proteins, which can influence their activity and function. These interactions are essential for understanding the compound’s potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been used as a reference substance for drug impurities and reagents, indicating its impact on cellular processes . The compound’s ability to modulate these pathways makes it a valuable tool in biochemical research.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its activity

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can influence metabolic flux and metabolite levels, affecting the compound’s overall activity and function. Understanding these metabolic pathways is vital for predicting the compound’s behavior in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cell membranes . These interactions can influence the compound’s localization and accumulation within specific tissues, affecting its overall efficacy and safety.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall activity.

Preparation Methods

The synthesis of 1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as piperidine and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-(2,2,2-Trifluoroethyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13F3N2O/c9-8(10,11)5-13-3-1-2-6(4-13)7(12)14/h6H,1-5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUOMOJGJGMBKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501239100
Record name 1-(2,2,2-Trifluoroethyl)-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1050885-44-3
Record name 1-(2,2,2-Trifluoroethyl)-3-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1050885-44-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,2,2-Trifluoroethyl)-3-piperidinecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501239100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.